Hesperetin 7-O-glucoside

Catalog No.
S568109
CAS No.
31712-49-9
M.F
C22H24O11
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperetin 7-O-glucoside

CAS Number

31712-49-9

Product Name

Hesperetin 7-O-glucoside

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C22H24O11

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1

InChI Key

ADSYMQORONDIDD-ZJHVPRRPSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Nrf2 Activator and Protection against Cisplatin-induced Toxicity

Studies suggest that E7G acts as an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a crucial cellular defense mechanism against oxidative stress and inflammation. Nrf2 activation leads to the upregulation of antioxidant and detoxifying enzymes, protecting cells from damage. Research published in "GLPBIO" demonstrates how E7G activates Nrf2 signaling and stabilizes Nrf2 protein, ultimately promoting the Nrf2-dependent protective response []. This property suggests E7G's potential application in mitigating the harmful effects of various diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases. Additionally, a study published in "Biochemistry and Biophysics Reports" highlights E7G's protective role against cisplatin-induced nephrotoxicity (kidney damage) by activating the Nrf2 pathway []. This finding suggests its potential application in reducing the side effects of cisplatin, a commonly used chemotherapeutic drug.

Hesperetin 7-O-glucoside, also known as hesperetin-7-glucoside or HMG, is a flavonoid glycoside derived from hesperetin, a compound found in citrus fruits. This compound is characterized by the presence of a glucose molecule attached at the 7-position of the hesperetin structure. It plays a significant role in enhancing the solubility and bioavailability of hesperetin, contributing to its pharmacological effects. Hesperetin 7-O-glucoside is notable for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest in nutritional and pharmaceutical research .

The synthesis of hesperetin 7-O-glucoside typically involves enzymatic hydrolysis of hesperidin, where enzymes such as naringinase or α-L-rhamnosidase catalyze the reaction to produce HMG. The reaction conditions can significantly influence the yield and purity of the product. Notably, the conversion rate can reach up to 98% under optimized conditions . Additionally, HMG can form complexes with metal ions, enhancing its solubility and stability through coordination reactions involving its hydroxyl and carbonyl groups .

Hesperetin 7-O-glucoside exhibits various biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies have shown its potential to inhibit inflammatory pathways, which may help in conditions like arthritis.
  • Anticancer Properties: Research indicates that HMG can induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Effects: It has been reported to inhibit the growth of certain bacteria, including Helicobacter pylori .

The synthesis of hesperetin 7-O-glucoside can be achieved through several methods:

  • Enzymatic Hydrolysis: Using enzymes such as naringinase or α-L-rhamnosidase to convert hesperidin into HMG.
  • Chemical Hydrolysis: Although less preferred due to difficulties in controlling reaction conditions, acid hydrolysis can also yield HMG.
  • Immobilized Enzyme Systems: Recent advancements involve using immobilized enzymes on substrates like graphene oxide to enhance reaction efficiency and product recovery .

Hesperetin 7-O-glucoside has several applications:

  • Nutraceuticals: It is used in dietary supplements for its health benefits.
  • Food Industry: As a natural antioxidant and preservative in food products.
  • Pharmaceuticals: Investigated for potential therapeutic uses against various diseases due to its biological activities.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties .

Research on the interactions of hesperetin 7-O-glucoside with other compounds has revealed:

  • Inclusion Complexes: Forming complexes with β-cyclodextrin enhances its solubility and bioavailability, making it more effective when administered orally .
  • Metabolic Pathways: Studies indicate that HMG may influence drug metabolism by interacting with enzymes involved in drug transport and metabolism .

Hesperetin 7-O-glucoside shares structural similarities with several other flavonoids and glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Properties
HesperidinContains rhamnoseHigher molecular weight; less soluble
Quercetin 3-O-glucosideSimilar glycosylationStronger antioxidant activity
NaringinContains rhamnoseExhibits bitterness; less bioavailable
RutinContains rutinoseStrong anti-inflammatory effects

Hesperetin 7-O-glucoside is unique due to its specific glucosylation at the 7-position, which enhances its solubility and biological activity compared to other similar compounds .

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

464.13186158 g/mol

Monoisotopic Mass

464.13186158 g/mol

Heavy Atom Count

33

Appearance

Powder

Wikipedia

Hesperetin 7-O-beta-D-glucoside

Dates

Last modified: 08-15-2023

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